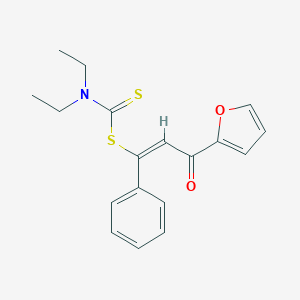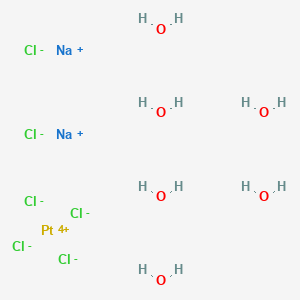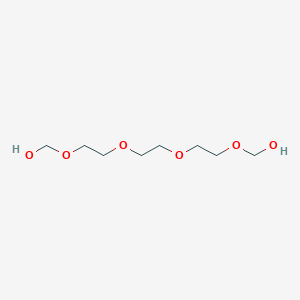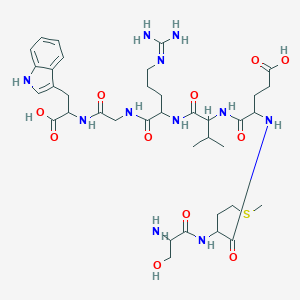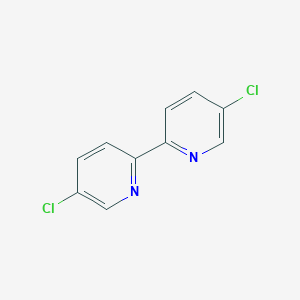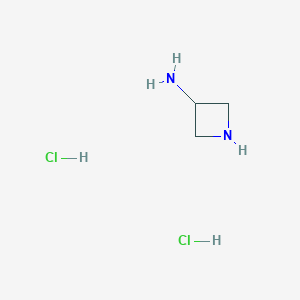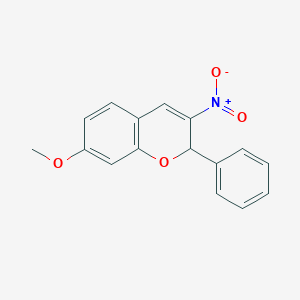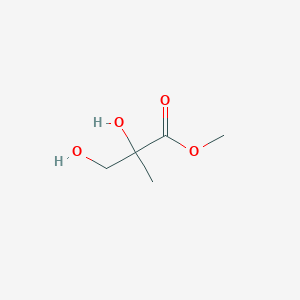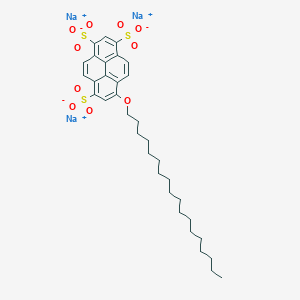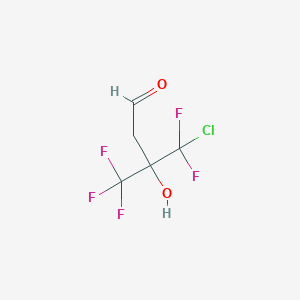
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde, also known as CF3-CHOH-CF2-Cl, is a fluorinated aldehyde compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is not well understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been found to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including lactate dehydrogenase, aldose reductase, and acetylcholinesterase. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been found to modulate the expression of various genes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is its high yield of synthesis and ease of purification. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the synthesis of new fluorinated polymers and surfactants based on 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl for various industrial applications. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is a promising compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl involves the reaction of 4-chloro-4,4-difluoro-3-hydroxybutyraldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The yield of the reaction is generally high, and the product can be purified by distillation or recrystallization.
Applications De Recherche Scientifique
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been investigated for its potential applications in the development of new drugs for the treatment of Alzheimer's disease.
In material science, 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been used as a building block for the synthesis of fluorinated polymers. It has been found to improve the thermal stability and chemical resistance of these polymers. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been used in the synthesis of fluorinated surfactants, which have potential applications in the production of high-performance coatings and adhesives.
Propriétés
Numéro CAS |
100482-83-5 |
|---|---|
Nom du produit |
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde |
Formule moléculaire |
C5H4ClF5O2 |
Poids moléculaire |
226.53 g/mol |
Nom IUPAC |
3-[chloro(difluoro)methyl]-4,4,4-trifluoro-3-hydroxybutanal |
InChI |
InChI=1S/C5H4ClF5O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h2,13H,1H2 |
Clé InChI |
BFZCNIWWHOBLLD-UHFFFAOYSA-N |
SMILES |
C(C=O)C(C(F)(F)F)(C(F)(F)Cl)O |
SMILES canonique |
C(C=O)C(C(F)(F)F)(C(F)(F)Cl)O |
Synonymes |
3-(chloro-difluoro-methyl)-4,4,4-trifluoro-3-hydroxy-butanal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



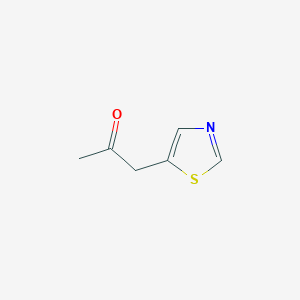
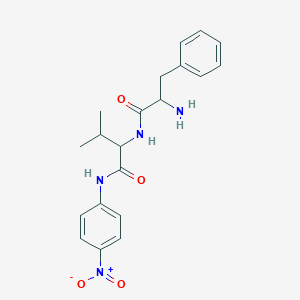
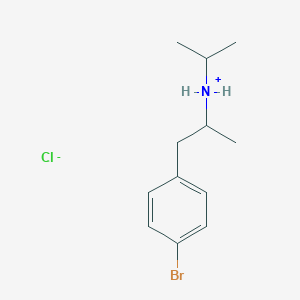
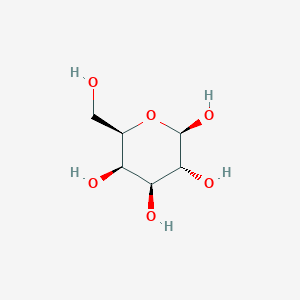
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
